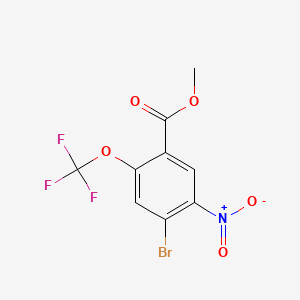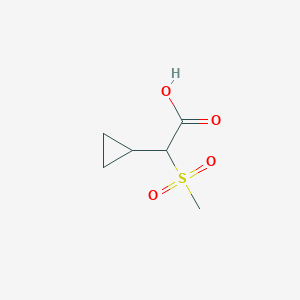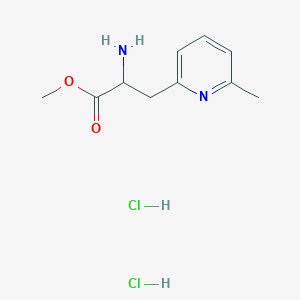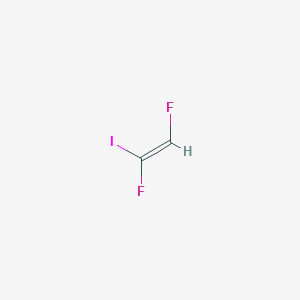
(Z)-1,2-difluoro-1-iodoethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,2-Difluoro-1-iodoethene is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,2-difluoro-1-iodoethene typically involves the halogenation of ethene derivatives. One common method is the addition of iodine fluoride (IF) to ethene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-1,2-Difluoro-1-iodoethene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form difluoroacetaldehyde or reduced to form difluoroethane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of difluoroethanol, difluoroethylamine, or difluoroethylthiol.
Addition: Formation of 1,2-dibromo-1,2-difluoroethane.
Oxidation: Formation of difluoroacetaldehyde.
Reduction: Formation of difluoroethane.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-1,2-Difluoro-1-iodoethene is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine: The compound’s fluorinated nature makes it a candidate for the development of radiolabeled tracers for positron emission tomography (PET) imaging. Its derivatives may also exhibit biological activity, making it a potential lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which (Z)-1,2-difluoro-1-iodoethene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom is displaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles. The presence of fluorine atoms can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation in biological systems.
Comparación Con Compuestos Similares
(E)-1,2-Difluoro-1-iodoethene: The trans isomer of the compound, differing in the spatial arrangement of the fluorine and iodine atoms.
1,2-Difluoroethene: Lacks the iodine atom, resulting in different reactivity and applications.
1-Iodo-2-fluoroethene: Contains only one fluorine atom, affecting its chemical properties.
Uniqueness: (Z)-1,2-Difluoro-1-iodoethene is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. The presence of both fluorine and iodine atoms provides a combination of properties such as high electronegativity and large atomic radius, making it a versatile compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C2HF2I |
|---|---|
Peso molecular |
189.93 g/mol |
Nombre IUPAC |
(Z)-1,2-difluoro-1-iodoethene |
InChI |
InChI=1S/C2HF2I/c3-1-2(4)5/h1H/b2-1- |
Clave InChI |
FEJGXYOLCAYRJW-UPHRSURJSA-N |
SMILES isomérico |
C(=C(/F)\I)\F |
SMILES canónico |
C(=C(F)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


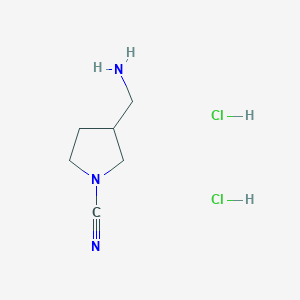
![2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride](/img/structure/B13511882.png)
![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B13511890.png)
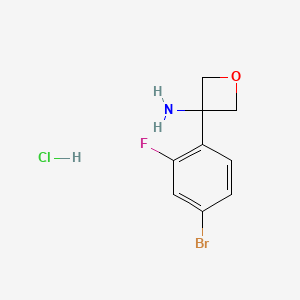
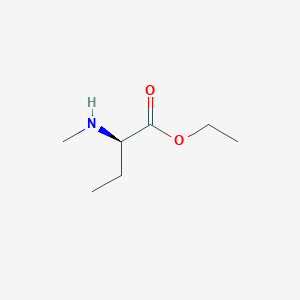
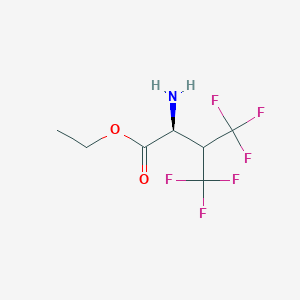
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)

![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanol](/img/structure/B13511950.png)
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13511951.png)

